molecular formula C6H12N2S B009731 Cyclopentylthiourea CAS No. 102936-57-2

Cyclopentylthiourea

Cat. No. B009731
CAS RN: 102936-57-2
M. Wt: 144.24 g/mol
InChI Key: VEJCUYXHMQFYGE-UHFFFAOYSA-N
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Description

Cyclopentylthiourea is a chemical compound with the molecular formula C6H12N2S . It has a molecular weight of 144.24 .

Scientific Research Applications

Antibacterial Applications

Cyclopentylthiourea derivatives have been studied for their potential as antibacterial agents. Their mechanism often involves the inhibition of bacterial growth by interfering with essential enzymes or disrupting cell wall synthesis. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antioxidant Properties

These compounds can act as antioxidants, protecting cells from oxidative stress by neutralizing free radicals. This property is significant for preventing diseases associated with oxidative damage, such as neurodegenerative disorders and cancer .

Anticancer Activity

Research has indicated that Cyclopentylthiourea derivatives exhibit anticancer activities. They can induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with cancer cell metabolism, making them promising candidates for cancer therapy .

Anti-Inflammatory Uses

The anti-inflammatory properties of Cyclopentylthiourea are beneficial in treating chronic inflammatory diseases. They work by modulating the body’s inflammatory response, potentially leading to new treatments for conditions like arthritis and asthma .

Anti-Alzheimer’s Research

Cyclopentylthiourea has shown potential in anti-Alzheimer’s research. It may inhibit enzymes like acetylcholinesterase, which is involved in the progression of Alzheimer’s disease, thus contributing to the development of new therapeutic strategies .

Antimalarial Applications

The antimalarial effects of Cyclopentylthiourea derivatives are another area of interest. They may disrupt the life cycle of the malaria parasite, offering a pathway to new antimalarial drugs, which is vital for combating malaria in endemic regions .

Safety And Hazards

Cyclopentylthiourea is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled .

properties

IUPAC Name

cyclopentylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJCUYXHMQFYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353141
Record name cyclopentylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylthiourea

CAS RN

102936-57-2
Record name cyclopentylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylthiourea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The t-butyl-cyclopentylthiourea (3.70 g) was dissolved in concentrated HCl (46 mL). The dark yellow solution was set to a gentle reflux. After 40 min, the reaction mixture was allowed to cool. The volume was concentrated to approx. half under reduced pressure, cooled in ice and basified to pH 9.5 with solid and saturated NaHCO3. The product was extracted into EtOAc (3×), the combined EtOAc extracts were washed with H2O (2×) and brine (1×). The organic layer was dried over anhydrous MgSO4, filtered and evaporated to dryness to obtain the crude N-cyclopentylthiourea as a beige solid (2.46 g crude). Trituration of the crude material in hexane/EtOAc 95/5 provided, after filtration, the N-cyclopentylthiourea as a white solid (2.38; 90% yield).
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Cyclopentyl-thiourea was prepared following procedure D using cyclopentyl amine (2.4 g, 28 mmol), and Fmoc-isothiocyanate (5.6 g, 20 mmol). Purification (Silica gel, ethyl acetate/hexane 1:1, 100%) provided the product (1.6 g) as white a solid. LCMS m/z: 145 (M+1)+.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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